molecular formula C10H11NO4 B1397817 6-((Tetrahydrofuran-3-yl)oxy)nicotinic acid CAS No. 1072855-68-5

6-((Tetrahydrofuran-3-yl)oxy)nicotinic acid

Cat. No. B1397817
Key on ui cas rn: 1072855-68-5
M. Wt: 209.2 g/mol
InChI Key: NFRNOHBFHSPSFW-UHFFFAOYSA-N
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Patent
US08895733B2

Procedure details

To 6-chloro-nicotinic acid (415 mg, 2.59 mmol), was added 3-hydroxytetrahydrofuran (468 mg, 5.16 mmol), potassium hydroxide (579 mg, 10.3 mmol) and DMSO (5 mL). The mixture was heated at 120 C for 24 h. Further potassium hydroxide (579 mg) and 3-hydroxytetrahydrofuran (468 mg) was added and the mixture heated at 120 C for 24 h. The reaction was allowed to cool to room temperature, acidified to pH=1-2 with a 2M aq. solution of HCl (13 mL) and extracted into EtOAc (3×5 mL). The combined extracts were washed with water (5×20 mL), saturated brine (2×20 mL) and dried over anhydrous sodium sulfate. Evaporation of the solvent afforded the title compound as an orange solid which was dried under high vacuum to remove traces of solvent (209 mg, 39%). Method B HPLC-MS: MH+ requires m/z=210. Found: m/z=210, Rt=1.32 min (100%).
Quantity
415 mg
Type
reactant
Reaction Step One
Quantity
468 mg
Type
reactant
Reaction Step One
Quantity
579 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
579 mg
Type
reactant
Reaction Step Two
Quantity
468 mg
Type
reactant
Reaction Step Two
[Compound]
Name
aq. solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
13 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1.[OH:11][CH:12]1[CH2:16][CH2:15][O:14][CH2:13]1.[OH-].[K+].Cl>CS(C)=O>[O:14]1[CH2:15][CH2:16][CH:12]([O:11][C:2]2[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=2)[CH2:13]1 |f:2.3|

Inputs

Step One
Name
Quantity
415 mg
Type
reactant
Smiles
ClC1=NC=C(C(=O)O)C=C1
Name
Quantity
468 mg
Type
reactant
Smiles
OC1COCC1
Name
Quantity
579 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
579 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
468 mg
Type
reactant
Smiles
OC1COCC1
Step Three
Name
aq. solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
13 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 120 C for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated at 120 C for 24 h
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
extracted into EtOAc (3×5 mL)
WASH
Type
WASH
Details
The combined extracts were washed with water (5×20 mL), saturated brine (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
O1CC(CC1)OC1=NC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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